Ethylbenzhydramine hydrochloride
Description
Contextualization of Benzhydramine Scaffolds in Medicinal Chemistry
The benzhydramine scaffold, which features a diphenylmethoxy group connected to an ethylamine (B1201723) backbone, is a privileged structure in medicinal chemistry. Its prominence is largely due to its role as the foundational structure for a class of first-generation antihistamines. The parent compound, diphenhydramine (B27), was one of the first and most well-known H1 receptor antagonists.
The versatility of the benzhydramine scaffold lies in the ability to modify its structure at several key positions. These modifications can significantly alter the compound's pharmacological profile, leading to derivatives with a range of activities beyond antihistaminic effects, including antiemetic, sedative, and local anesthetic properties. auburn.edu The diarylmethylamine framework within these compounds is considered essential for significant H1-receptor affinity. nih.gov Structure-activity relationship (SAR) studies have shown that the two aryl groups must be able to adopt a non-coplanar conformation for optimal interaction with the H1-receptor. nih.gov
Rationale for Advanced Research into Chemical Entities with Similar Structural Motifs
The continued interest in chemical entities with structural motifs similar to benzhydramine stems from several key factors. The established therapeutic value of early benzhydramine derivatives provides a strong rationale for exploring new analogs. Researchers aim to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds by introducing various substituents.
The exploration of related scaffolds, such as benzimidazole (B57391), further underscores this rationale. Benzimidazole derivatives are known to possess a wide array of pharmacological activities. The structural similarities between the benzhydryl group and moieties within some benzimidazole derivatives offer opportunities for designing hybrid molecules with potentially novel or enhanced therapeutic profiles. The core principle is that by systematically modifying a known bioactive scaffold, it is possible to discover new chemical entities with improved efficacy or entirely new applications.
Current Research Gaps and Future Academic Perspectives for Novel Benzhydramine Derivatives
Despite decades of research on benzhydramine and its derivatives, specific academic investigation into ethylbenzhydramine (B1617763) hydrochloride remains limited in the public domain. Much of the available literature focuses on its more famous counterpart, diphenhydramine, or erroneously refers to the structurally distinct anti-inflammatory agent, benzydamine (B159093) hydrochloride.
Future academic perspectives for novel benzhydramine derivatives, including ethylbenzhydramine, could focus on several promising areas:
Elucidation of Structure-Activity Relationships: Systematic modification of the ethyl groups on the amine or the phenyl rings of the benzhydryl moiety could lead to a deeper understanding of the structural requirements for activity at various receptors.
Exploration of Novel Therapeutic Applications: Given the diverse activities of the broader benzhydramine class, investigating ethylbenzhydramine for applications beyond antihistaminic effects, such as in the treatment of motion sickness or as a local anesthetic, could be a fruitful avenue of research.
Development of Advanced Synthetic Methodologies: While the synthesis of benzhydryl ethers is well-established, developing more efficient, stereoselective, and environmentally friendly synthetic routes remains a relevant goal for academic and industrial chemists.
Chemical Compound Data
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
86-24-8 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI Key |
DIJNKKIYOHCAPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Other CAS No. |
86-24-8 |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for Benzhydramine Derivatives
Development of Novel Synthetic Routes for Ethylbenzhydramine (B1617763) Hydrochloride and Related Compounds
The classical synthesis of ethylbenzhydramine typically follows the principles of the Williamson ether synthesis, where a benzhydryl halide reacts with an amino alcohol. A common pathway involves the reaction of benzhydryl bromide with N-ethylethanolamine. However, contemporary research has explored several novel approaches to improve efficiency, safety, and sustainability.
One innovative approach is the use of continuous-flow microreactors. This technology allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. For the related compound diphenhydramine (B27), synthesis from chlorodiphenylmethane (B1668796) and dimethylaminoethanol (B1669961) has been optimized in a microfluidic system at 200 °C with a residence time of just one minute rsc.org. Another advanced method employs microwave irradiation, which can significantly accelerate reaction times and improve yields compared to conventional heating nih.govyale.edu. For instance, microwave-assisted synthesis has been shown to increase ether yields from a range of 6-29% to 20-55% while reducing reaction times from hours to minutes wikipedia.org.
Alternative starting materials are also being investigated to replace hazardous halo-diphenylmethanes. Benzhydrol (diphenylmethanol) has emerged as a cheaper and less toxic precursor. The synthesis from benzhydrol can proceed via activation with reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride to create a better leaving group before reaction with the amino alcohol rsc.org.
Phase-transfer catalysis (PTC) represents another modern strategy. PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the deprotonated alcohol and an organic phase with the benzhydryl halide). This technique can enhance reaction rates and yields under mild conditions, avoiding the need for anhydrous solvents and strong, hazardous bases researchgate.netptfarm.plbiomedres.uscrdeepjournal.org.
While ethylbenzhydramine itself is not chiral, the principles of stereoselective synthesis are crucial when dealing with chiral benzhydramine derivatives or when the synthesis involves chiral reagents or catalysts. The benzhydryl group can serve as a "chirality reporter" due to its bulky, propeller-like structure. When attached to a stereogenic center, as in benzhydryl ethers of tartaric acid, it influences the conformation and can be studied using techniques like circular dichroism to understand the stereochemical outcome of a reaction nih.gov.
The primary ether formation step in benzhydramine synthesis, the Williamson ether synthesis, proceeds via an S_N2 mechanism. This reaction is inherently stereospecific, resulting in an inversion of configuration at the electrophilic carbon if it is a stereocenter masterorganicchemistry.comyoutube.com. Therefore, to synthesize a specific enantiomer of a chiral benzhydramine derivative, a starting material with the opposite configuration at the reaction center would be required. For instance, in the intramolecular Williamson ether synthesis to form a cyclic ether, the stereochemistry of the starting halide dictates the stereochemistry of the product youtube.com.
Conversely, if the reaction proceeds through an S_N1 mechanism, which involves a planar carbocation intermediate, racemization would typically occur, leading to a mixture of enantiomers libretexts.org. The choice of leaving group and reaction conditions can influence the competition between S_N1 and S_N2 pathways.
The optimization of reaction conditions is paramount for maximizing the yield and purity of ethylbenzhydramine hydrochloride. Key parameters include temperature, solvent, catalyst, and reactant stoichiometry. In continuous-flow systems for the analogous diphenhydramine, screening of temperatures and residence times was critical to achieving optimal output rsc.org.
A significant advancement is the development of solvent-free synthesis. In one end-to-end continuous process for diphenhydramine hydrochloride, a 1:1 molar ratio of chlorodiphenylmethane and N,N-dimethylaminoethanol are reacted at a high temperature (above 168 °C) without any additional solvent. This method not only simplifies the process but also results in the product forming as a molten salt, which can be handled in a continuous flow system mit.eduresearchgate.netrsc.org. Reducing the excess of the amino alcohol from a five-fold to a molar or two-fold excess was shown to maintain high yields while improving atom economy mit.edu.
The table below illustrates the optimization of reaction conditions for the synthesis of diphenhydramine (DPH), a close analog of ethylbenzhydramine, highlighting the impact of different synthetic methods on reaction time and yield.
Table 1: Optimization of Reaction Conditions for Diphenhydramine Synthesis
| Starting Material 1 | Starting Material 2 | Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chlorodiphenylmethane | Dimethylaminoethanol | Continuous Flow | 200 | 1 min | ~80 | rsc.org |
| Bromodiphenylmethane | Dimethylaminoethanol | Continuous Flow | 180 | 20 min | 77 | researchgate.net |
| Benzhydrol | Dimethylaminoethanol | Continuous Flow (p-TsOH catalyzed) | - | - | - | mit.edu |
| Chlorodiphenylmethane | Dimethylaminoethanol | Solvent-Free Continuous Flow | >168 | - | High | mit.edursc.org |
| Benzhydrol | Various Alcohols | Microwave Irradiation (Ionic Liquid) | 130 | 10 min | 20-55 | yale.eduwikipedia.org |
Mechanistic Investigations of Key Synthetic Transformations
The formation of the ether linkage in benzhydramine derivatives is the key synthetic transformation. This reaction is typically understood to proceed via one of two primary mechanisms: S_N2 (bimolecular nucleophilic substitution) or S_N1 (unimolecular nucleophilic substitution).
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is the classic example of an S_N2 pathway wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgfrancis-press.com. In this mechanism, the deprotonated hydroxyl group of the amino alcohol acts as a nucleophile, attacking the carbon atom of the benzhydryl halide in a single, concerted step, displacing the halide leaving group masterorganicchemistry.com. This mechanism is favored by primary alkyl halides and is sensitive to steric hindrance wikipedia.org.
However, the benzhydryl system involves a secondary carbon, and the resulting benzhydryl carbocation is significantly stabilized by resonance with the two phenyl rings. This stabilization makes an S_N1 pathway also plausible. In an S_N1 mechanism, the leaving group (e.g., halide) first dissociates to form a planar benzhydryl carbocation intermediate. This is the rate-determining step. Subsequently, the nucleophile (the amino alcohol) attacks the carbocation to form the ether libretexts.orgmasterorganicchemistry.com. The formation of this stable carbocation intermediate is supported by experiments showing that electron-donating groups on the benzhydrol reactant facilitate the reaction yale.edu. Computational studies are increasingly used to explore the nuances of these reaction pathways, including the role of solvent molecules and the potential for borderline mechanisms that have characteristics of both S_N1 and S_N2 researchgate.netrsc.orgnih.gov.
Green Chemistry Principles in Benzhydramine Synthesis Research
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals, including benzhydramine derivatives, to reduce environmental impact and improve safety and efficiency virginia.edu.
A major focus has been on minimizing or eliminating the use of hazardous solvents. The development of solvent-free reaction conditions, as demonstrated in the continuous-flow synthesis of diphenhydramine hydrochloride, is a prime example of this principle in action mit.edursc.orgvirginia.edu. This approach achieves high atom economy and significantly reduces waste. When solvents are necessary, research focuses on using greener alternatives, such as water or ethanol (B145695) acs.org.
Energy efficiency is another key aspect. The use of microwave irradiation and ultrasound assistance provides alternative energy sources that can dramatically reduce reaction times and energy consumption compared to conventional heating nih.gov. Continuous processing in microreactors also offers better heat transfer and energy control compared to large batch reactors rsc.org.
The selection of starting materials is also critical. Moving from hazardous benzhydryl halides to the less toxic and more economical benzhydrol aligns with the principle of using safer feedstocks rsc.orgvirginia.edu. Furthermore, developing catalytic processes, such as phase-transfer catalysis, reduces the need for stoichiometric reagents and often allows for milder reaction conditions ptfarm.pl.
Process Chemistry Considerations for Scalable Preparation of Pharmaceutical Precursors
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry to ensure safety, efficiency, and economic viability. For benzhydramine derivatives, the development of continuous manufacturing processes is a significant step forward from traditional batch processing virginia.edued.ac.uk.
Continuous-flow systems offer inherent scalability; increasing production volume can be as simple as running the reactor for a longer time, without the challenges of heat and mass transfer that plague the scale-up of large batch reactors rsc.orgresearchgate.net. The synthesis of diphenhydramine hydrochloride in a continuous-flow system that handles the product as a molten salt demonstrates a highly innovative solution to the common problem of solids clogging the reactor mit.eduresearchgate.net.
Purification is another critical aspect of process chemistry. The end-to-end continuous system for diphenhydramine includes in-line purification steps, such as liquid-liquid extraction and membrane separation, to isolate the pure active pharmaceutical ingredient (API) without interrupting the flow mit.eduresearchgate.net. Crystallization is the final step to obtain the solid hydrochloride salt in its desired form and purity virginia.edu. The choice of solvents and antisolvents for extraction and crystallization is crucial and is evaluated based on efficiency, safety, and environmental impact ed.ac.uk. For example, in the purification of diphenhydramine, diethyl ether has been traditionally used for extraction, but process models evaluate alternatives like cyclohexane (B81311) to improve sustainability ed.ac.uk.
Molecular Mechanisms of Action Research in Vitro Studies of Ethylbenzhydramine Hydrochloride
Investigation of Inflammatory Pathway Modulation
Mechanisms of Pro-inflammatory Cytokine Synthesis Inhibition (e.g., TNF-α, IL-1β)
In vitro studies have demonstrated that ethylbenzhydramine (B1617763) hydrochloride's parent compound, benzydamine (B159093), can inhibit the production of key pro-inflammatory cytokines. nih.govresearchgate.netnih.gov Research has shown that it effectively reduces the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are pivotal mediators of the inflammatory response. researchgate.netmedchemexpress.com This inhibitory action on pro-inflammatory cytokine production is a significant aspect of its anti-inflammatory effect. researchgate.netnih.gov
The mechanism involves preventing the release of these cytokines from inflammatory cells. nih.gov Notably, the inhibition is selective, with a more pronounced effect on TNF-α and IL-1β compared to other cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov Furthermore, it does not appear to significantly affect the synthesis of anti-inflammatory cytokines such as IL-10. nih.gov This differential effect suggests a targeted mechanism of action on specific inflammatory signaling pathways.
Table 1: Effect of Benzydamine (parent compound of Ethylbenzhydramine) on Cytokine Production in vitro
| Cytokine | Effect of Benzydamine | Reference |
| Pro-inflammatory | ||
| TNF-α | Inhibition of synthesis and release | nih.govresearchgate.netmedchemexpress.com |
| IL-1β | Inhibition of synthesis and release | nih.govresearchgate.net |
| IL-6 | Less or no significant effect | nih.gov |
| IL-8 | Less or no significant effect | nih.gov |
| Anti-inflammatory | ||
| IL-10 | No significant influence on synthesis | nih.gov |
Differentiation from Cyclooxygenase and Lipoxygenase Inhibition Profiles
A key distinguishing feature of ethylbenzhydramine hydrochloride's anti-inflammatory action, as inferred from studies on benzydamine, is its weak inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net This sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism involves blocking these enzymes to reduce prostaglandin (B15479496) and leukotriene synthesis. nih.govnih.gov
Elucidation of Intracellular Signaling Pathway Involvement (e.g., p38 MAPK)
Research suggests that the anti-inflammatory effects of compounds like benzydamine may be linked to the modulation of intracellular signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov By inhibiting this pathway, this compound could potentially suppress the downstream cascade that leads to an inflammatory response. nih.gov The p38 MAPK signaling cascade is a key player in various cellular activities, including inflammation, and its inhibition is a target for anti-inflammatory therapies. nih.gov
Cellular and Subcellular Interaction Studies
Analysis of Cell Membrane Stabilization Effects
This compound, through its parent compound benzydamine, exhibits a notable affinity for cell membranes, leading to membrane stabilization. nih.govresearchgate.net This property is attributed to the lipophilic nature of the molecule. nih.gov The stabilization of cell membranes, including those of erythrocytes and lysosomes, is believed to contribute to its anti-inflammatory and local anesthetic effects. nih.govdrugbank.com
This membrane-stabilizing action can interfere with the initial processes of inflammation by reducing the permeability of capillaries and preventing the release of inflammatory mediators from cells. nih.gov The interaction with the cell membrane is also linked to its ability to block cationic channels, which contributes to its local anesthetic properties by interfering with nerve impulse propagation. nih.gov
Table 2: Summary of Cellular and Subcellular Effects of Benzydamine (parent compound of Ethylbenzhydramine)
| Cellular/Subcellular Target | Observed Effect | Potential Consequence | Reference |
| Cell Membranes (general) | Stabilization, high affinity | Reduced permeability, local anesthesia | nih.govresearchgate.net |
| Erythrocyte Membranes | Stabilization | Reduced hemolysis | nih.gov |
| Lysosomal Membranes | Stabilization | Inhibition of enzyme release | drugbank.com |
| Leukocyte Membranes | Inhibition of degranulation | Reduced release of inflammatory mediators | nih.govnih.gov |
Inhibition of Leukocyte Degranulation Mechanisms
In vitro studies have shown that benzydamine can inhibit the degranulation of leukocytes, specifically neutrophils. nih.govnih.gov Leukocyte degranulation is a critical event in the inflammatory process, involving the release of various enzymes and pro-inflammatory substances from granules within these immune cells. nih.gov By inhibiting this process, this compound can limit the amplification of the inflammatory cascade. nih.gov This effect, coupled with the inhibition of leukocyte-endothelial interactions and platelet aggregation, further underscores its multifaceted anti-inflammatory profile at the cellular level. nih.gov
Modulation of Platelet Aggregation Processes
Research into the direct effects of this compound on platelet aggregation is limited. However, studies on the parent compound, diphenhydramine (B27), have shown that it does not significantly affect platelet aggregation or bleeding time in normal human subjects when administered in a single dose. nih.gov In contrast, other non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine have been shown to inhibit platelet aggregation. nih.govnih.gov Given that ethylbenzhydramine is an antihistamine, its primary mechanism is not expected to directly involve the pathways of platelet aggregation in the same manner as NSAIDs.
Interaction with Cationic Channels and Resultant Local Cellular Phenomena
The interaction of this compound with cationic channels has not been a specific focus of published research. However, related compounds offer some insights. Benzydamine, for example, exhibits local anesthetic effects which are believed to be related to its interaction with cationic channels and its high affinity for cell membranes, leading to membrane stabilization. nih.gov Many antihistamines, due to their chemical structures, can interact with various ion channels. Fenamates, a class of NSAIDs, have been identified as modulators of cationic ion channels, including potassium, sodium, and calcium channels. nih.gov While these findings are on different classes of drugs, they highlight the potential for small molecules to interact with these channels.
Neuropharmacological Action Research at the Molecular Level
The neuropharmacological profile of this compound is not well-documented. The following subsections explore potential mechanisms based on its structural similarity to diphenhydramine and research on related compounds.
Voltage-Gated Sodium Channel Blockade and Nociceptor Excitability
Exploration of Serotonin (B10506) Receptor (e.g., 5-HT2A) Binding and Activation
There is no specific data on the binding affinity and activation of serotonin receptors, such as the 5-HT2A receptor, by this compound. The 5-HT2A receptor is a G protein-coupled receptor that, upon activation, primarily signals through the phospholipase C pathway. wikipedia.orgnih.gov It is a key target for many psychoactive drugs. nih.gov While some antihistamines may have off-target effects on serotonin receptors, this has not been a significant area of investigation for this compound.
Characterization of Cannabinoid Receptor Activity (In Vitro/Preclinical Models)
Currently, there are no preclinical studies or in vitro data characterizing the activity of this compound at cannabinoid receptors (CB1 and CB2). The endocannabinoid system is involved in modulating neurotransmitter release and has been a target for therapeutic development for various conditions. nih.govnih.gov Without specific research, any potential interaction of this compound with this system remains speculative.
Antimicrobial Activity at the Molecular Level
The antimicrobial properties of this compound have not been specifically reported. However, studies on other antihistamines have revealed some antibacterial activity. For instance, diphenhydramine has demonstrated moderate antibacterial effects. nih.gov Research on benzydamine has shown it to be effective against both gram-positive and gram-negative bacteria, as well as having antifungal properties against Candida albicans. nih.govnih.govnih.govgavinpublishers.com The proposed mechanism for benzydamine's antimicrobial action involves damage to the cell membrane. nih.govgavinpublishers.com
Mechanisms of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Benzydamine hydrochloride has demonstrated a broad-spectrum antibacterial effect against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane. gavinpublishers.com This is attributed to the lipophilic nature of the benzydamine molecule, which allows it to have a high affinity for and stabilize cell membranes, ultimately leading to a loss of integrity and cell death. nih.govnih.gov
Flow cytometry studies have shown that benzydamine causes permeabilization of the bacterial cell membrane within a short incubation period, indicating a primary lesion on the cell membrane as the bactericidal cause. gavinpublishers.com This membrane-damaging action is effective even against multi-drug resistant strains, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). gavinpublishers.com
The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, for benzydamine hydrochloride varies among different bacterial species. nih.gov Generally, Gram-negative bacteria, particularly Pseudomonas aeruginosa, tend to require higher concentrations for inhibition compared to Gram-positive bacteria. gavinpublishers.com
| Bacterial Strain | Type | Reported MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | 256 - 1280 | epidemvac.ru |
| Streptococcus pyogenes | Gram-Positive | 256 - 640 | epidemvac.ru |
| Enterococcus faecalis | Gram-Positive | 512 | epidemvac.ru |
| Enterococcus faecium | Gram-Positive | 256 | epidemvac.ru |
| Streptococcus pneumoniae | Gram-Positive | 40 | epidemvac.ru |
| Escherichia coli | Gram-Negative | 640 - 1280 | epidemvac.ru |
| Klebsiella pneumoniae | Gram-Negative | 512 - 1280 | epidemvac.ru |
| Pseudomonas aeruginosa | Gram-Negative | 100 - 400 (generally higher within this range) | gavinpublishers.com |
Antifungal Properties and Cellular Targets (e.g., Candida albicans)
Benzydamine hydrochloride also exhibits significant antifungal activity, particularly against Candida albicans, the most common fungal pathogen in humans. nih.govunimore.it The primary antifungal mechanism is consistent with its antibacterial action, which is the disruption of the fungal cell membrane. nih.gov This leads to increased permeability and subsequent cell death.
In vitro studies have demonstrated that benzydamine hydrochloride can inhibit the growth of Candida albicans at concentrations ranging from 12.5 to 50.0 µg/mL. nih.gov Beyond simple growth inhibition, benzydamine has been shown to impair the adhesion of C. albicans to surfaces, hinder biofilm formation, and reduce the persistence and regrowth of established biofilms. nih.govnih.govresearchgate.net This is significant as biofilm formation is a key virulence factor for C. albicans, contributing to its resistance to antifungal agents and the host immune system.
The minimum inhibitory concentration (MIC) of benzydamine for Candida albicans has been established in several studies, confirming its potent antifungal effect.
| Fungal Strain | Activity | Effective Concentration (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | Growth Inhibition (MIC) | 12.5 - 50.0 | nih.gov |
| Candida albicans (planktonic form) | Minimum Inhibitory Concentration (MIC) | 75 | nih.gov |
| Candida non-albicans strains | Growth Inhibition (MIC) | 12.5 - 50.0 | nih.gov |
Synergistic Effects with Conventional Antibiotics (e.g., Tetracyclines)
A significant aspect of benzydamine hydrochloride's antimicrobial profile is its ability to act synergistically with conventional antibiotics, including tetracyclines. wikipedia.orgnih.gov This synergy is particularly noteworthy against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govdrugbank.com
The proposed mechanism for this synergy is that benzydamine's membrane-destabilizing effect increases the permeability of the bacterial cell wall to other antibiotics. googleapis.com This enhanced uptake allows the conventional antibiotic, such as tetracycline (B611298), to reach its intracellular target in higher concentrations, thereby overcoming resistance mechanisms and exerting a more potent bactericidal or bacteriostatic effect. nih.govsemanticscholar.org
Studies have shown that combinations of benzydamine with tetracycline exert a synergistic bactericidal activity against antibiotic-resistant isolates. nih.govsemanticscholar.org This suggests that benzydamine could potentially be used as an adjunct therapy to enhance the efficacy of existing antibiotics and combat antimicrobial resistance. While specific Fractional Inhibitory Concentration Index (FICI) values are not always detailed in the broader literature, the synergistic effect is well-documented.
| Antibiotic Combination | Target Organism | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Benzydamine + Tetracycline | Antibiotic-resistant Pseudomonas aeruginosa | Synergistic bactericidal activity | Enhanced uptake of tetracycline | nih.gov |
| Benzydamine + Tetracycline | Antibiotic-resistant Staphylococcus aureus | Synergistic bactericidal activity | Enhanced uptake of tetracycline | nih.govdrugbank.com |
| Benzydamine + Ampicillin | Antibiotic-resistant Pseudomonas aeruginosa | Synergistic bactericidal activity | Enhanced uptake of ampicillin | nih.gov |
| Benzydamine + Chloramphenicol | Antibiotic-resistant Staphylococcus aureus | Synergistic bactericidal activity | Enhanced uptake of chloramphenicol | drugbank.com |
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Ethylbenzhydramine Hydrochloride and Analogues
Rational Design Principles for Chemical Libraries of Benzhydramine Derivatives
The creation of chemical libraries of benzhydramine derivatives is a strategic endeavor guided by the principles of rational drug design. This approach moves beyond serendipitous discovery, employing a methodical process to generate a diverse set of molecules with a high probability of interacting with a specific biological target. The core tenet of this strategy is to systematically modify the benzhydramine scaffold to explore the chemical space around it. This allows researchers to identify key structural features that govern the molecule's activity. nih.govnih.govmdpi.com
The design process often begins with a lead compound, which could be an existing drug like ethylbenzhydramine (B1617763) or a hit compound identified through high-throughput screening. Medicinal chemists then devise a synthetic strategy that allows for the introduction of a variety of substituents at different positions on the benzhydramine core. This systematic variation can involve altering the nature of the substituents (e.g., from alkyl to aryl groups), their size, electronic properties (electron-donating or electron-withdrawing), and their position on the aromatic rings. The goal is to create a library of compounds that provides a comprehensive survey of the structural requirements for optimal biological activity.
Impact of Substituent Modifications on Molecular Activity and Selectivity
The subtle, and sometimes profound, impact of modifying substituents on the benzhydramine scaffold is a cornerstone of SAR and SKR studies. These modifications can dramatically alter a molecule's potency, its selectivity for a particular receptor subtype, and its pharmacokinetic profile.
Influence of Positional Isomerism and Stereochemistry on Biological Interactions
The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its interaction with biological targets, which are themselves chiral entities. biomedgrid.comnih.govnih.govlibretexts.org For benzhydramine derivatives, the central carbon atom to which the two phenyl rings are attached is a chiral center. This means that these molecules can exist as two non-superimposable mirror images, or enantiomers.
These enantiomers can exhibit significantly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity. nih.gov This is because the three-dimensional structure of the receptor's binding site is highly specific, and only one enantiomer may fit correctly to elicit a biological response. This "chiral discrimination" underscores the importance of synthesizing and testing individual enantiomers rather than racemic mixtures (a 50:50 mixture of both enantiomers) to understand the true pharmacological profile of a drug.
Identification of Key Pharmacophoric Elements and Functional Group Contributions
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For benzhydramine derivatives, the key pharmacophoric elements generally include:
Two aromatic rings: These are crucial for hydrophobic interactions with the receptor.
A central carbon atom: This acts as a scaffold holding the aromatic rings in a specific orientation.
An ether or amine linkage: This provides a point for hydrogen bonding and influences the molecule's polarity.
A basic amino group: This group is often protonated at physiological pH and can form ionic interactions with the receptor.
The nature and contribution of various functional groups attached to this core structure are systematically investigated. For example, the introduction of electron-withdrawing groups (such as halogens or nitro groups) or electron-donating groups (such as alkyl or alkoxy groups) on the phenyl rings can alter the electronic properties of the molecule and influence its binding affinity and selectivity. nih.govnih.gov The length and branching of the alkyl chain on the nitrogen atom can also impact potency and the duration of action.
Table 1: Hypothetical Impact of Substituent Modifications on the Activity of Ethylbenzhydramine Analogs
| Substituent Modification | Predicted Impact on Activity | Rationale |
| Introduction of a para-chloro group on one phenyl ring | Potential increase in potency | Electron-withdrawing groups can enhance binding affinity. |
| Replacement of the ethyl group with a bulkier isopropyl group | Potential decrease in potency | Steric hindrance at the nitrogen atom may disrupt binding. |
| Introduction of a hydroxyl group on a phenyl ring | Potential for altered selectivity and metabolism | The hydroxyl group can form new hydrogen bonds and is a site for metabolic modification. |
| Conversion of the ether linkage to a thioether | Potential change in lipophilicity and binding mode | The sulfur atom has different electronic and steric properties compared to oxygen. |
Computational Chemistry and Molecular Modeling in SAR/SKR Analysis
In recent years, computational chemistry and molecular modeling have become indispensable tools in the study of SAR and SKR. These in silico methods allow researchers to visualize and analyze the interactions between a ligand and its receptor at the atomic level, providing insights that can guide the design of more potent and selective drugs. nih.govresearchgate.netresearchgate.net
Ligand-Receptor Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov By simulating the docking of a library of benzhydramine derivatives into the binding site of a target receptor, researchers can estimate the binding affinity of each compound and identify the key interactions that stabilize the ligand-receptor complex. This information can help to prioritize which compounds to synthesize and test experimentally.
Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the ligand-receptor complex over time. This provides a more dynamic picture of the binding process and can reveal how the flexibility of both the ligand and the receptor influences the binding affinity and the residence time of the drug on the receptor, a key parameter in SKR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of benzhydramine derivatives with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
These models use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. The resulting QSAR equation can highlight which descriptors are most important for activity and can be used to virtually screen large libraries of compounds to identify those with the highest predicted potency. This predictive capability significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.
Molecular Determinants of Drug-Receptor Binding Kinetics
The interaction between a drug and its receptor is a dynamic process governed by the rates of association (k_on) and dissociation (k_off). These kinetic parameters, which determine the binding affinity (K_d = k_off/k_on) and the drug-target residence time (τ = 1/k_off), are critically influenced by the molecular properties of both the drug and the receptor. nih.govcsmres.co.uk An in-depth understanding of the molecular determinants of binding kinetics is paramount for the rational design of molecules with optimized efficacy and duration of action. ibmc.msk.ru Key factors at the molecular level include the size and conformational flexibility of the ligand, as well as the specific electrostatic and hydrophobic interactions that stabilize the drug-receptor complex. nih.gov
Influence of Molecular Size and Conformational Fluctuations
The size and shape of a ligand are fundamental properties that influence its journey to the receptor and its ability to fit within the binding site. Generally, smaller molecules, often defined as those with a molecular weight under 500 Da, tend to have higher permeability and can diffuse more readily through biological membranes to reach their target. openaccessjournals.com This can contribute to a faster association rate (k_on). However, the relationship is not always linear, as larger molecules may form more extensive contacts with the receptor, potentially leading to slower dissociation. openaccessjournals.com
The process of drug-receptor binding is not a simple lock-and-key mechanism but a dynamic interplay involving conformational changes in both the ligand and the receptor. nih.gov Receptors are not static entities; they exist in an ensemble of different conformations. A drug molecule can bind by either selecting a pre-existing, favorable receptor conformation (conformational selection) or by inducing a conformational change upon binding (induced fit). nih.govnih.gov
These conformational fluctuations are a critical determinant of binding kinetics. nih.gov For a molecule like ethylbenzhydramine, which possesses rotatable bonds, its ability to adopt a specific conformation to fit into the histamine (B1213489) H1 receptor's binding pocket is crucial. Modifications to the benzhydryl or ethylamine (B1201723) portions of the molecule would alter not only its size but also its conformational flexibility. A more rigid analogue might have a faster association rate if its ground-state conformation is close to the bound-state conformation, but it could also have a faster dissociation rate if it cannot adapt to subtle movements of the receptor. Conversely, a more flexible analogue might have a slower association rate due to the entropic cost of adopting the correct binding pose, but could achieve a longer residence time by optimizing its interactions within a dynamically fluctuating binding pocket. csmres.co.uk
Role of Electrostatic and Hydrophobic Interactions in Kinetic Profiles
The formation and dissolution of a drug-receptor complex are governed by a symphony of non-covalent interactions. nitk.ac.in The type, strength, and geometry of these interactions dictate the kinetic profile of a ligand. nih.gov The primary forces at play are electrostatic and hydrophobic interactions. pocketdentistry.comlibretexts.org
Electrostatic interactions include ionic bonds, hydrogen bonds, and van der Waals forces. pocketdentistry.com For ethylbenzhydramine hydrochloride, the protonated tertiary amine is positively charged at physiological pH. This charge can form a strong ionic bond with a negatively charged amino acid residue, such as a conserved aspartate in the histamine H1 receptor, acting as an electrostatic steering force that accelerates the association rate (k_on). nih.govjocpr.com
A quantitative structure-activity relationship (QSAR) study on various antihistamines binding to the H1 receptor provided insight into the physicochemical properties that determine their kinetic parameters. nih.gov The findings from this study can be extrapolated to understand the behavior of structurally similar compounds like ethylbenzhydramine. The study identified specific molecular descriptors that correlated with the association and dissociation rates. nih.gov
Table 1: Physicochemical Determinants of Antihistamine Binding Kinetics at the H1 Receptor
| Kinetic Parameter | Correlating Descriptor | Interpretation of Finding |
| Association Rate (k_on) | FASA_H | The association rate was found to correlate with the water-accessible surface area of all hydrophobic atoms divided by the total water-accessible surface area. This suggests that the hydrophobic character of the ligand's surface helps drive its initial binding to the receptor. nih.gov |
| Dissociation Rate (k_off) | vsurf_CW2 | The dissociation rate correlated with a 3D molecular field descriptor related to the ratio of the hydrophilic surface to the total molecular surface. This indicates that the balance and distribution of hydrophilic and hydrophobic regions on the molecule's surface are critical for determining how long it remains bound. nih.gov |
These findings underscore that while initial binding may be driven by hydrophobic forces and guided by electrostatics, the stability of the final complex and its lifetime are governed by a complex balance of forces across the entire molecule-receptor interface. nih.gov
Strategies for Modulating Receptor Residence Time (k_off)
Optimizing a drug's residence time (τ = 1/k_off) is an increasingly important strategy in drug discovery, as a longer residence time often correlates with a more durable pharmacological effect in vivo. ibmc.msk.runih.gov Modulating the dissociation rate (k_off) requires rational structural modifications to the ligand based on an understanding of its interaction with the receptor. acs.org The dissociation of a ligand from its receptor proceeds through a transition state, and the energy barrier between the bound state and this transition state determines the k_off value. nih.gov Therefore, strategies to prolong residence time focus on either stabilizing the bound state (drug-receptor complex) or destabilizing the transition state of dissociation. nih.gov
Extensive research into structure-kinetic relationships (SKR) has revealed several effective strategies for rationally tuning a compound's residence time. nih.govnih.gov These approaches involve making subtle structural changes to enhance interactions that are critical for maintaining the bound state.
Table 2: General Strategies for Modulating Drug-Target Residence Time
| Strategy | Description | Example Application for an Ethylbenzhydramine Analogue |
| Introduce Additional Polar Interactions | Incorporating functional groups (e.g., hydroxyl, amide) that can form new hydrogen bonds with receptor residues. These strong, directional bonds can significantly increase the energy required for dissociation. researchgate.net | Modifying one of the phenyl rings with a hydroxyl group to form a hydrogen bond with a polar residue in the H1 receptor binding pocket. |
| Enhance Hydrophobic Interactions | Adding or modifying nonpolar groups (e.g., alkyl, halogen) to improve packing and increase contact surface area within a hydrophobic sub-pocket of the receptor. This can create a "hydrophobic lid" that slows the ligand's escape. nih.govnih.gov | Substitution on the phenyl rings with a small alkyl or chloro group to increase van der Waals contacts and hydrophobic enclosure. |
| Exploit Receptor Conformational Dynamics | Designing ligands that induce or stabilize a receptor conformation from which dissociation is slow. This often involves creating a more extensive network of interactions that "locks" the receptor in a specific state. csmres.co.uknih.gov | Introducing a substituent that promotes an "induced-fit" interaction with a flexible loop region of the receptor, making it harder for the binding pocket to open and release the ligand. |
| Stabilize the Bound State vs. Transition State | Making modifications that lower the free energy of the drug-receptor complex more than they lower the energy of the transition state for dissociation. This increases the energy barrier for the drug to exit the binding site. nih.gov | Designing an analogue where a flexible side chain can adopt a low-energy conformation deep within the binding pocket, a state that must be disrupted (at an energetic cost) for dissociation to occur. |
By systematically applying these strategies, medicinal chemists can fine-tune the kinetic profile of a lead compound like ethylbenzhydramine to achieve a desired therapeutic outcome. This kinetics-driven optimization is a powerful approach that complements traditional affinity-based drug design. nih.gov
Receptor Binding Kinetics and Pharmacodynamics in Vitro Characterization of Ethylbenzhydramine Hydrochloride
Methodologies for Ligand-Receptor Interaction Quantification
The interaction of a ligand like ethylbenzhydramine (B1617763) hydrochloride with its receptor is a dynamic process characterized by the rates of association and dissociation.
Determination of Association (k_on) and Dissociation (k_off) Rate Constants
The constants of association (k_on) and dissociation (k_off) are fundamental parameters that describe the kinetics of a ligand-receptor interaction. excelleratebio.com The k_on value represents the rate at which the ligand binds to the receptor, while the k_off value describes the rate at which the ligand-receptor complex dissociates. excelleratebio.com These constants are crucial for determining the residence time of a drug on its receptor, a factor that can significantly influence its duration of action. excelleratebio.com
Development and Application of Competitive Binding Kinetic Assays
Competitive binding assays are a common method to determine the binding affinity of an unlabeled compound (the competitor, such as ethylbenzhydramine hydrochloride) by measuring its ability to displace a labeled ligand from the receptor. nih.gov In these assays, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. The binding affinity (Ki) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation. guidetopharmacology.org
While specific kinetic data for this compound are not publicly available, the binding affinities of the closely related compound, diphenhydramine (B27), have been determined for various receptors using such assays.
Table 1: In Vitro Binding Affinities of Diphenhydramine for Various Receptors
| Receptor | Ligand | Assay Type | Ki (nM) | Source |
|---|---|---|---|---|
| Histamine (B1213489) H1 | [3H]-mepyramine | Radioligand Binding | 1.3 | nih.gov |
| Muscarinic M1 | [3H] N-Methylscopolamine | Radioligand Binding | 83 | guidetopharmacology.org |
| Muscarinic M2 | [3H] N-Methylscopolamine | Radioligand Binding | 373 | guidetopharmacology.org |
This data is for diphenhydramine, a structurally similar compound, as specific data for this compound is not publicly available.
Advanced Biophysical Techniques for Real-Time Binding Analysis
Modern biophysical techniques allow for the real-time, label-free analysis of molecular interactions, providing detailed insights into binding kinetics.
Biolayer Interferometry (BLI) for Binding Event Monitoring
Biolayer interferometry (BLI) is an optical biosensor technology that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. nih.govresearchgate.net In a typical BLI experiment, a ligand (e.g., the target receptor) is immobilized on the biosensor tip, which is then dipped into a solution containing the analyte (e.g., this compound). The binding of the analyte to the immobilized ligand causes a shift in the interference pattern, which is monitored in real-time. This allows for the direct measurement of the association and dissociation phases of the interaction, from which k_on and k_off values can be calculated. nih.govresearchgate.net The high-throughput nature of BLI makes it a valuable tool in drug discovery for screening and characterizing ligand-receptor interactions. nih.gov
Surface Plasmon Resonance (SPR) Applications in Kinetic Characterization
Surface Plasmon Resonance (SPR) is another powerful label-free optical technique used to study biomolecular interactions in real time. SPR detects changes in the refractive index at the surface of a sensor chip where a ligand is immobilized. When an analyte flows over the sensor surface and binds to the ligand, the local refractive index changes, resulting in a shift in the SPR angle. By monitoring this shift over time, a sensorgram is generated, which provides detailed information about the association and dissociation kinetics of the interaction. This allows for the precise determination of k_on, k_off, and K_d values. nih.gov SPR has been widely used to characterize the binding of small molecules to their protein targets. nih.gov
Theoretical Models of Ligand-Receptor Dynamics and Their Implications
The interaction between a ligand and its receptor can be described by various theoretical models. The simplest model is a bimolecular interaction where the ligand binds to a single site on the receptor. However, more complex models may be necessary to accurately describe the binding kinetics, especially for ligands that exhibit allosteric modulation or bind to multiple sites.
The kinetic parameters derived from these models have significant implications for the pharmacodynamic properties of a drug. For instance, a slow dissociation rate (a long residence time) can lead to a prolonged duration of action, as the drug remains bound to the receptor for an extended period. excelleratebio.com This is a desirable characteristic for many therapeutic agents. Understanding the structure-kinetics relationships, i.e., how the chemical structure of a ligand influences its binding kinetics, is a key area of research in drug design. nih.gov For first-generation antihistamines like this compound, their binding kinetics to the histamine H1 receptor, as well as to other receptors like muscarinic receptors, determine both their therapeutic efficacy and their potential for side effects. nih.gov
Distinction Between Equilibrium and Kinetic Binding Models
The interaction between a drug molecule, such as this compound, and its receptor can be characterized by two primary models: equilibrium and kinetic binding.
Equilibrium Binding Models describe the state where the rate of the drug-receptor association is equal to the rate of dissociation. nih.gov This model is primarily concerned with the affinity of a ligand for its receptor at a steady state. The key parameter in this model is the equilibrium dissociation constant (Kᵢ), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. nih.gov A lower Kᵢ value indicates a higher binding affinity. nih.gov This has traditionally been a cornerstone of drug development, with the assumption that higher affinity equates to greater potency. nih.gov
Kinetic Binding Models , on the other hand, provide a more dynamic view of the drug-receptor interaction by examining the rates of association (kₒₙ) and dissociation (kₒff). The relationship between these parameters and the equilibrium constant is defined by the equation Kᵢ = kₒff/kₒₙ. nih.gov This model acknowledges that biological systems are rarely in a constant state of equilibrium, with fluctuating concentrations of endogenous ligands. nih.gov Therefore, the speed at which a drug binds to its target and the duration it remains bound (residence time, defined as 1/kₒff) can be more predictive of its in vivo efficacy. nih.gov
For instance, two drugs could have the same binding affinity (Kᵢ) but vastly different kinetic profiles. One might have a fast association and fast dissociation rate, while another could associate and dissociate slowly. These differences have significant implications for the drug's pharmacological effect.
Illustrative Comparison of Binding Models
This table presents hypothetical data to illustrate the concepts.
| Parameter | Drug A (Fast-on/Fast-off) | Drug B (Slow-on/Slow-off) | Description |
|---|---|---|---|
| kₒₙ (M⁻¹min⁻¹) | 1 x 10⁸ | 1 x 10⁶ | Association Rate Constant: The rate at which the drug binds to the receptor. |
| kₒff (min⁻¹) | 0.1 | 0.001 | Dissociation Rate Constant: The rate at which the drug unbinds from the receptor. |
| Kᵢ (nM) | 1.0 | 1.0 | Equilibrium Dissociation Constant: Indicates the affinity of the drug for the receptor (kₒff/kₒₙ). |
| Residence Time (min) | 10 | 1000 | (1/kₒff): The average time the drug stays bound to the receptor. |
Impact of Kinetic Selectivity on Receptor Engagement and Functional Outcomes
A drug with a prolonged residence time at its target receptor (a slow kₒff) may exhibit a more sustained pharmacological effect, as the receptor remains occupied and modulated for a longer period. nih.gov This can be particularly advantageous in situations where continuous receptor blockade is desired. Studies on H₁ receptor antagonists have shown that second-generation antihistamines often have a longer residence time at the H₁ receptor, which contributes to their prolonged duration of action.
Conversely, a long residence time at an off-target receptor can lead to prolonged side effects. For first-generation antihistamines like this compound, which are known to cross the blood-brain barrier, kinetic selectivity is particularly important. nih.gov A slow dissociation from receptors in the central nervous system, such as muscarinic or adrenergic receptors, could contribute to their sedative and anticholinergic side effects.
Therefore, optimizing for kinetic selectivity—a long residence time at the therapeutic target and a short residence time at off-target receptors—is an increasingly important goal in modern drug discovery. This approach can lead to drugs with improved efficacy and a better safety profile.
Illustrative Impact of Kinetic Selectivity
This table presents hypothetical data to illustrate the concepts.
| Receptor | Drug X (Kinetically Selective) | Drug Y (Non-selective) | Desired Outcome |
|---|---|---|---|
| Target Receptor (e.g., H₁) | |||
| Residence Time (min) | 120 | 120 | Long residence time for sustained therapeutic effect. |
| Off-Target Receptor (e.g., Muscarinic) |
Advanced Analytical Research Methodologies for Compound Characterization and Purity
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of ethylbenzhydramine (B1617763) hydrochloride, enabling the separation of the primary compound from related substances and impurities. conicet.gov.ar High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prominently used techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC stands as a cornerstone for the quantitative analysis and purity determination of ethylbenzhydramine hydrochloride. sciencepublishinggroup.com The development and validation of robust HPLC methods are critical for ensuring accurate and reliable results in quality control laboratories. sciencepublishinggroup.comscispace.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted method for analyzing this compound and its related substances. conicet.gov.arresearchgate.net This technique typically utilizes a nonpolar stationary phase, such as a C8 or C18 column, and a polar mobile phase. researchgate.netmfd.org.mk
Method development often involves optimizing the mobile phase composition, which may consist of a mixture of an aqueous buffer (like potassium phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netmfd.org.mk The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation. mfd.org.mk Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for its simplicity and robustness. sciencepublishinggroup.com
Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netmfd.org.mk Key validation parameters include specificity, linearity, precision, accuracy, and robustness. sciencepublishinggroup.comresearchgate.net Specificity ensures that the method can distinguish the analyte from its impurities and degradation products. sciencepublishinggroup.com Linearity is established by demonstrating a direct proportionality between the analyte concentration and the detector response over a specified range. sciencepublishinggroup.commfd.org.mk Precision refers to the closeness of agreement between a series of measurements, while accuracy reflects the closeness of the measured value to the true value. sciencepublishinggroup.comresearchgate.net
For impurity profiling, the method must be sensitive enough to detect and quantify impurities at very low levels, often at a limit of quantification (LOQ) of around 0.03%. researchgate.net The retention times of known impurities, such as benzhydrol and benzophenone, are determined to aid in their identification. researchgate.net
A representative RP-HPLC method for the analysis of a related compound, diphenhydramine (B27) hydrochloride, which shares structural similarities, is detailed in the table below.
| Parameter | Condition |
| Column | YMC Pack Pro C8 (250 x 4.6 mm, 5µm) |
| Mobile Phase | 65% pH 3 monobasic potassium phosphate (B84403) buffer and 35% acetonitrile |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
| This table presents a validated HPLC method for a structurally related compound, diphenhydramine hydrochloride, which can serve as a starting point for this compound analysis. researchgate.net |
While RP-HPLC is the dominant technique, alternative chromatographic modes like Normal-Phase Chromatography (NPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer different selectivity and can be valuable for separating highly polar or structurally similar compounds that are challenging to resolve by reversed-phase methods. chromatographyonline.comresearchgate.net
Normal-phase chromatography utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase. researchgate.net This mode is particularly effective for separating non-polar compounds.
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase rich in an organic solvent, like acetonitrile, with a small amount of water. researchgate.netlcms.cz This creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes through partitioning. lcms.cz HILIC is well-suited for the analysis of polar and ionizable compounds that show little or no retention in RP-HPLC. chromatographyonline.comresearchgate.net Different HILIC stationary phases, such as those based on bare silica (B1680970), cyano, or amino-bonded silica, can be explored to optimize separations. nih.gov Mixed-mode chromatography, which combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange), can also provide unique selectivity for complex mixtures. researchgate.net
The selection of an appropriate alternative chromatographic mode depends on the specific physicochemical properties of this compound and its impurities.
| Chromatographic Mode | Stationary Phase Polarity | Mobile Phase Polarity | Typical Analytes |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Non-polar to moderately polar compounds |
| Normal-Phase (NP) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Isopropanol) | Non-polar, lipid-soluble compounds |
| HILIC | Polar (e.g., Silica, Amino, Cyano) | Highly organic with some water | Highly polar and ionizable compounds |
Thin Layer Chromatography (TLC) for Screening and Preliminary Identification
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that serves as an excellent tool for preliminary screening and identification of this compound. fishersci.cassa.lawyer It is particularly useful for monitoring the progress of chemical reactions, checking the purity of starting materials, and as a preliminary step before more sophisticated analyses like HPLC. rjpbcs.comnih.gov
In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. fishersci.ca The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates, leading to their separation. rjpbcs.com
The separated spots can be visualized under UV light if the compounds are UV-active. nih.gov For compounds that are not UV-active, various visualization reagents can be sprayed onto the plate to produce colored spots. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a reference standard. analyticaltoxicology.com
TLC is a versatile technique that can be adapted for various purposes, including preparative applications to isolate small quantities of purified compounds for further analysis. rjpbcs.comanalyticaltoxicology.com
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantitative determination of this compound.
UV Spectrophotometric Method Development and Validation
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of this compound in bulk and pharmaceutical formulations. ijpsr.com The method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. researchgate.net
Method development involves determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent, often a buffer solution like phosphate buffer. ijpsr.comresearchgate.net For the structurally similar diphenhydramine hydrochloride, the λmax has been reported to be around 258 nm. researchgate.netijpsr.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. ijpsr.comresearchgate.net
Similar to HPLC methods, UV spectrophotometric methods must be validated according to ICH guidelines to ensure their accuracy, precision, linearity, and specificity. ijpsr.comresearchgate.net Linearity is typically established over a concentration range, and the correlation coefficient (r²) is calculated to assess the quality of the linear fit. ijpsr.comresearchgate.net Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a sample and the amount recovered is measured. researchgate.net
The following table summarizes typical validation parameters for a UV spectrophotometric method for a related compound, which would be analogous for this compound.
| Validation Parameter | Typical Specification for Diphenhydramine HCl |
| λmax | 258 nm |
| Linearity Range | 10-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
| This table provides an example of validation parameters for a UV spectrophotometric method for a structurally similar compound, diphenhydramine hydrochloride. researchgate.netijarsct.co.in |
Mass Spectrometry (MS) for Comprehensive Impurity Identification and Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique utilized for the comprehensive identification and structural elucidation of impurities in this compound. This method is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs) by detecting and characterizing unwanted chemicals that may arise during the manufacturing process or from contact with packaging materials. thermofisher.com The process of impurity profiling, which includes detection, identification, and quantification, is a mandatory step in pharmaceutical manufacturing and is closely scrutinized by regulatory bodies. thermofisher.com
Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for detecting volatile and semi-volatile impurities. thermofisher.com For more comprehensive analysis, high-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS), are employed. nih.govresearchgate.net These advanced methods provide accurate mass measurements of precursor and product ions, enabling the calculation of elemental compositions and the confident identification of related substances. nih.govresearchgate.net
In the context of this compound, which is structurally related to diphenhydramine, LC-MS/MS methods are highly effective. For instance, a highly specific and sensitive method was developed for the quantitation of N-nitroso N-desmethyl diphenhydramine, a potential impurity, in diphenhydramine HCl drug substance using an Agilent 1290 Infinity II LC coupled to an Agilent 6475A triple quadrupole LC/MS. lcms.cz This demonstrates the capability of LC-MS/MS to detect impurities at very low levels, with a limit of detection (LOD) and limit of quantitation (LOQ) of 0.05 ng/mL and 0.1 ng/mL, respectively. lcms.cz The structural elucidation of impurities often involves fragmentation studies, where the protonated molecular ions of the impurities are selected and fragmented to assess the resulting fragment ions, which helps in confirming their chemical structures. thermofisher.comtaylorandfrancis.com
The following table summarizes typical parameters for an LC-MS/MS method used for impurity analysis of a related compound, which can be adapted for this compound.
Table 1: Illustrative LC-MS/MS Method Parameters for Impurity Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
This table is illustrative and based on methods for structurally similar compounds like diphenhydramine. latamjpharm.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural analysis of this compound. slideshare.netethernet.edu.et It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. slideshare.net Both ¹H and ¹³C NMR are crucial in elucidating the structure of the main compound and any potential impurities. iosrjournals.org
¹H NMR spectroscopy helps in determining the number and the chemical environment of the protons in the molecule. slideshare.net The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of information about the different types of protons and their neighboring atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).
The following table shows hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which are essential for its structural verification.
Table 2: Hypothetical NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.20 - 7.50 (m, 10H) | Aromatic protons | 142.5 | Quaternary aromatic C |
| 5.40 (s, 1H) | CH-O | 128.8 | Aromatic CH |
| 3.20 (t, 2H) | O-CH₂ | 127.5 | Aromatic CH |
| 2.80 (t, 2H) | N-CH₂ | 127.0 | Aromatic CH |
| 2.60 (q, 2H) | N-CH₂ (ethyl) | 85.0 | CH-O |
| 1.10 (t, 3H) | CH₃ (ethyl) | 65.0 | O-CH₂ |
| 52.0 | N-CH₂ | ||
| 48.0 | N-CH₂ (ethyl) |
This data is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Method Validation Principles for Robust Analytical Procedures
Analytical method validation is a critical process in pharmaceutical development and manufacturing, ensuring that the chosen analytical procedures are reliable, reproducible, and fit for their intended purpose. amsbiopharma.compharmavalidation.in The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as Q2(R2), that outline the necessary validation characteristics. europa.eufda.goveuropa.eu These principles are applied to analytical procedures used for the quality control of drug substances and products. pharmavalidation.indemarcheiso17025.com
Assessment of Linearity, Accuracy, Precision, Repeatability, and Ruggedness
Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. youtube.compharmaguideline.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999 for assay methods. pharmavalidation.in
Accuracy: Accuracy refers to the closeness of the test results to the true value. pharmaguideline.com It is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) and expressing the result as a percentage recovery. amsbiopharma.com
Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.comelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability: This assesses the precision under the same operating conditions over a short interval of time (intra-assay precision). youtube.com
Intermediate Precision (Ruggedness): This evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment. youtube.compharmaguideline.com
Ruggedness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.comelementlabsolutions.com
The following table summarizes typical acceptance criteria for these validation parameters.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 1.0% |
These criteria are based on general pharmaceutical industry standards. amsbiopharma.com
Specificity and Sensitivity Determinations, Including Forced Degradation Studies
Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmaguideline.comelementlabsolutions.compsiberg.com It ensures that the signal measured is only from the compound of interest. labster.com
Sensitivity: Analytical sensitivity refers to the method's ability to detect small amounts of an analyte. psiberg.comlabster.comnih.govimgroupofresearchers.com It is often defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com
Forced Degradation Studies: These studies are essential for establishing the stability-indicating properties of an analytical method. pharmacyjournal.innih.gov They involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. pharmacyjournal.innih.gov The analytical method must be able to separate the intact drug from these degradation products, thus demonstrating its specificity. researchgate.netnih.gov For example, studies on cetirizine, another antihistamine, have shown degradation under various stress conditions, highlighting the importance of such studies. pharmacyjournal.innih.gov
Bio-Analytical Chemistry Techniques for In Vitro Research
Bioanalytical method development is essential for quantifying drugs and their metabolites in biological matrices, which is a critical aspect of preclinical and clinical research. quotientsciences.comresolvemass.ca These methods must be robust, accurate, and precise to provide reliable data. quotientsciences.comscorpiusbiologics.com
Quantification of Compound in Biological Matrices (e.g., cell culture media, tissue homogenates)
The quantification of this compound in biological matrices such as cell culture media and tissue homogenates is crucial for in vitro studies investigating its efficacy and mechanism of action. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is the most widely used technique for this purpose due to its high sensitivity and specificity. resolvemass.canih.gov
The process typically involves:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used. latamjpharm.orgresearchgate.net For tissue homogenates, special buffers are often required to maintain the structural integrity of the analyte. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the analyte from other components in the prepared sample. resolvemass.cascorpiusbiologics.com
Mass Spectrometric Detection: The analyte is then detected and quantified by a mass spectrometer, often a triple quadrupole instrument operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. latamjpharm.orgresearchgate.netnih.gov
A study on the determination of diphenhydramine in rabbit plasma utilized LC-MS/MS with protein precipitation for sample preparation and achieved a lower limit of quantitation (LLOQ) of 5 ng/mL. latamjpharm.orgresearchgate.net Another study on diphenhydramine and its metabolite in ovine plasma and urine used liquid-liquid extraction and had linear concentration ranges of 0.2-250.0 ng/mL for the parent drug. nih.gov Similar methods can be developed and validated for this compound in various biological matrices. For tissue analysis, a study on diphenhydramine in plant tissue extracts used solid-phase extraction for sample cleanup. unl.edu
The following table presents a hypothetical example of a validated range for the quantification of this compound in a biological matrix.
Table 4: Example of a Validated Bioanalytical Method Range
| Biological Matrix | Technique | LLOQ (ng/mL) | ULOQ (ng/mL) |
|---|---|---|---|
| Cell Culture Media | LC-MS/MS | 1.0 | 500 |
This data is hypothetical and for illustrative purposes only. LLOQ (Lower Limit of Quantitation), ULOQ (Upper Limit of Quantitation).
In Vitro Metabolite Identification and Profiling Studies
Advanced analytical methodologies, particularly those coupling high-performance separation techniques with mass spectrometry, are the cornerstone of modern metabolite identification. These techniques offer the sensitivity and specificity required to detect and structurally elucidate metabolites from complex biological matrices.
Research Findings from Structurally Related Compounds
Studies on the metabolism of diphenhydramine have successfully identified several key metabolites in in vitro systems. These investigations provide a predictive framework for the likely metabolic transformations of ethylbenzhydramine. The primary metabolic reactions observed for diphenhydramine, and therefore hypothesized for ethylbenzhydramine, involve N-dealkylation, N-oxidation, and further oxidation of the benzhydryl moiety.
Utilizing techniques such as capillary electrophoresis coupled with ion-trap mass spectrometry (CE-MSⁿ), researchers have been able to identify and characterize diphenhydramine metabolites in biological fluids. nih.gov For instance, the fragmentation of the parent compound and its metabolites to a common product ion corresponding to the diphenylcarbinol moiety (m/z 167) is a key diagnostic marker in mass spectrometric analysis. nih.gov
The table below summarizes the metabolites identified for the parent compound, diphenhydramine, which are predicted to be analogous to the metabolites of ethylbenzhydramine.
Table 1: Predicted Metabolites of Ethylbenzhydramine Based on Diphenhydramine Metabolism
| Metabolite Name (Analogous) | Predicted Metabolic Pathway | Description |
| Nordiphenhydramine (Nor-ethylbenzhydramine) | N-Dealkylation | Removal of one of the ethyl groups from the tertiary amine. |
| Diphenhydramine N-Oxide (Ethylbenzhydramine N-Oxide) | N-Oxidation | Oxidation of the tertiary nitrogen atom to form an N-oxide. |
| Diphenylmethoxyacetic Acid | Oxidative Deamination and further oxidation | A more complex pathway involving the cleavage of the ether linkage and subsequent oxidation. |
It is important to underscore that while the metabolic pathways of diphenhydramine provide a strong foundation for predicting the biotransformation of ethylbenzhydramine, dedicated in vitro metabolism studies on this compound are necessary for definitive confirmation and to identify any unique metabolites that may arise from the presence of the N-ethyl group.
Advanced Drug Delivery System Research and Formulation Science Non Clinical Focus
Development of Novel Formulations for Enhanced Compound Presentation
The development of novel formulations for ethylbenzhydramine (B1617763) hydrochloride would aim to control its release, improve its stability, and target its delivery, thereby potentially enhancing its therapeutic effect and minimizing systemic exposure.
In Situ Gelling Systems for Controlled Release and Localized Action
In situ gelling systems are liquid formulations that transition into a gel phase upon administration, triggered by physiological cues such as temperature, pH, or ions. nih.govgoogle.com For ethylbenzhydramine hydrochloride, such a system could offer prolonged contact time at a specific site of action, such as the nasal or oral mucosa.
The formulation of an in situ gel for this compound would involve the selection of appropriate polymers that undergo sol-to-gel transition. nih.gov For instance, a pH-sensitive polymer like Carbopol could be used, which would remain in a liquid state at a formulated acidic pH but would gel upon contact with the neutral pH of a mucosal surface. nih.gov Alternatively, thermosensitive polymers such as poloxamers could be employed, which are liquid at refrigerated temperatures but gel at body temperature.
The design of such a system would involve optimizing the polymer concentration to achieve the desired viscosity, gelling capacity, and release profile. nih.gov The release of this compound from the gel matrix would be governed by diffusion and erosion of the polymer network, providing a sustained release profile. researchgate.net
Table 1: Potential Polymers for this compound In Situ Gels
| Polymer Type | Gelling Trigger | Potential Advantage for Ethylbenzhydramine HCl |
| pH-sensitive (e.g., Carbopol) | Change in pH | Localized gelling at mucosal surfaces. |
| Thermosensitive (e.g., Poloxamers) | Change in temperature | Ease of administration as a liquid, gelling at body temperature. |
| Ion-sensitive (e.g., Gellan Gum) | Presence of cations | Rapid gelling in physiological fluids. nih.gov |
Design and Characterization of Nanosponge Complexes and Other Nanocarrier Systems
Nanosponges are porous, three-dimensional nanostructures that can encapsulate a wide variety of molecules. nih.govresearchgate.net These carriers can enhance the solubility and stability of a compound and provide controlled release. nih.gov For this compound, encapsulation in a nanosponge could potentially improve its formulation characteristics.
The design of an this compound nanosponge complex would involve selecting a suitable cross-linking agent and polymer, often derived from cyclodextrins. nih.gov The porous nature of nanosponges allows for the entrapment of the drug molecules within the matrix. researchgate.net The release of the compound can be tailored by modifying the polymer and cross-linker ratio.
Characterization of such nanocarriers would involve determining particle size, surface charge, drug loading efficiency, and in vitro release kinetics. These parameters are crucial for predicting the in vivo behavior of the formulation.
Microparticle Technologies for Sustained Release and Targeted Delivery
Microparticles are solid, spherical particles ranging in size from 1 to 1000 micrometers, which can be formulated to provide sustained drug release. nih.govnih.gov Encapsulating this compound into microparticles could offer a means to achieve a prolonged duration of action.
The preparation of this compound microparticles could be achieved using various techniques, such as emulsion-solvent evaporation. nih.gov A biodegradable polymer like polylactic-co-glycolic acid (PLGA) could be used as the matrix material. nih.gov The drug release from PLGA microparticles is typically biphasic, with an initial burst release followed by a slower, sustained release phase as the polymer degrades. researchgate.net
The release kinetics can be modulated by altering the polymer molecular weight, the ratio of lactic to glycolic acid, and the particle size. google.com For targeted delivery, the surface of the microparticles could potentially be modified with ligands that bind to specific receptors at the target site.
Table 2: Comparison of Potential Advanced Formulations for this compound
| Formulation Type | Primary Advantage | Release Mechanism |
| In Situ Gelling System | Prolonged localized action | Diffusion and polymer erosion |
| Nanosponge Complex | Enhanced stability and solubility | Diffusion from porous matrix |
| Microparticles | Sustained systemic or local release | Diffusion and polymer degradation |
Bioadhesive Delivery Platforms for Prolonged Local Administration
Bioadhesive platforms are designed to adhere to mucosal surfaces for an extended period, allowing for prolonged local drug delivery. nih.govwipo.int This approach would be particularly advantageous for this compound to localize its effect within the oral or nasal cavity.
Design and Evaluation of Polymeric Bioadhesive Systems
The design of a bioadhesive system for this compound would involve the use of mucoadhesive polymers. researchgate.net These polymers are typically hydrophilic and possess functional groups, such as carboxyl and hydroxyl groups, that can form hydrogen bonds with the mucin layer of the mucosa. nih.gov
Examples of mucoadhesive polymers that could be explored for this purpose include polycarbophil, chitosan, and various cellulose (B213188) derivatives like hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govnih.gov The formulation could be a tablet, film, or gel. The evaluation of such a system would involve measuring its bioadhesive strength, swelling index, and drug release profile. nih.gov
Mechanisms of Mucosal Adhesion and Strategies for Enhanced Adhesion
The mechanism of mucoadhesion is a two-step process: the contact stage and the consolidation stage. The contact stage involves the intimate contact between the bioadhesive formulation and the mucosal surface. The consolidation stage involves the formation of adhesive bonds, which can include physical entanglement of polymer chains with the mucin network and chemical bonding (hydrogen and ionic bonds). mdpi.com
To enhance adhesion, strategies could include using polymers with a high density of hydrogen-bonding groups, optimizing the molecular weight of the polymer, and incorporating permeation enhancers. The flexibility of the polymer chains is also a critical factor, as it allows for interpenetration with the mucus layer. nih.gov
Influence of Physicochemical Properties on Formulation Design and Release Kinetics
The design and development of effective drug delivery systems for an active pharmaceutical ingredient (API) are fundamentally reliant on a thorough understanding of its physicochemical properties. For the compound this compound, a derivative of the ethanolamine (B43304) class of antihistamines, these properties are critical in dictating its formulation strategies and subsequent release kinetics from a dosage form. Due to a scarcity of publicly available research specifically on this compound, this section will discuss the anticipated influence of its key physicochemical characteristics on formulation and release, drawing parallels with the closely related and well-studied analogue, diphenhydramine (B27) hydrochloride.
The molecular structure of this compound suggests several key physicochemical attributes that are pertinent to formulation science. As a hydrochloride salt, it is expected to exhibit aqueous solubility, a critical factor for dissolution and subsequent absorption. The presence of both hydrophobic benzhydryl groups and a hydrophilic amino ether portion imparts an amphiphilic character to the molecule, influencing its interaction with excipients and biological membranes.
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆ClNO | cymitquimica.com |
| Molecular Weight | 319.87 g/mol | cymitquimica.com |
| Physical Description | Data not available | |
| Melting Point | Data not available | |
| pKa | Data not available | |
| LogP (Octanol/Water Partition Coefficient) | Data not available | |
| Aqueous Solubility | Data not available |
Note: The lack of available data for several key parameters necessitates a theoretical discussion based on the compound's structural class.
The formulation design for this compound would be significantly guided by its solubility, pKa, and partition coefficient. For immediate-release oral dosage forms, the aqueous solubility of the hydrochloride salt is advantageous. However, the potential for conversion to the less soluble free base in the higher pH environment of the small intestine could impact dissolution and absorption. This phenomenon is observed with other hydrochloride salts of pharmaceutical bases. mdpi.com Therefore, formulation strategies may involve the inclusion of pH-modifiers or solubilizing agents to maintain the drug in a dissolved state throughout the gastrointestinal tract.
For controlled-release formulations, the physicochemical properties of this compound would dictate the choice of release-controlling polymers and formulation technology. For instance, in a matrix-based system, the drug's solubility would influence its diffusion rate through the polymer matrix. Hydrophilic matrix systems, often employing polymers like hydroxypropyl methylcellulose (HPMC), could be suitable. The release of a water-soluble drug from such a matrix is typically governed by a combination of drug diffusion and matrix erosion. nih.gov The rate of drug release can be modulated by altering the polymer viscosity grade and concentration.
Alternatively, reservoir-type systems, where the drug is encapsulated within a water-insoluble polymer membrane, could be employed. In this case, the release rate would be controlled by the diffusion of the drug through the membrane. The choice of polymer, such as ethylcellulose, and the thickness of the coating would be critical parameters in controlling the release kinetics. nih.gov The lipophilicity of the free base form of this compound would also play a role in its partitioning into and diffusion across such hydrophobic membranes.
The release kinetics of this compound from a given formulation would be a direct consequence of its physicochemical properties and the formulation design. For an immediate-release tablet, the disintegration and dissolution would be the rate-limiting steps. The dissolution rate is described by the Noyes-Whitney equation, which highlights the importance of the drug's surface area and saturation solubility.
For controlled-release systems, the release mechanism can be elucidated by fitting the dissolution data to various kinetic models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.
Zero-order kinetics would imply a constant drug release rate over time, which is often desirable for maintaining therapeutic drug levels. This can be achieved with certain types of matrix and reservoir systems.
First-order kinetics describes a release rate that is proportional to the amount of drug remaining in the dosage form.
The Higuchi model is often applicable to drug release from matrix systems where the primary release mechanism is diffusion.
The Korsmeyer-Peppas model can be used to distinguish between different release mechanisms, such as Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport (polymer relaxation).
For this compound, being a water-soluble compound, its release from a hydrophilic matrix would likely follow a non-Fickian mechanism, involving both diffusion and polymer swelling/erosion. nih.gov The specific release profile would be a complex interplay of its solubility, the hydration rate of the polymer, and the diffusion of the dissolved drug through the gel layer formed upon hydration of the matrix.
Future Directions and Emerging Research Avenues for Benzhydramine Class Compounds
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Benzhydramine Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, and the benzhydramine scaffold is a prime candidate for these advanced computational approaches. These technologies can significantly accelerate the identification of new, more effective, and safer drug candidates by analyzing vast datasets and recognizing complex patterns that are beyond human capability. nih.govnih.gov
One of the key applications of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For benzhydramine-class compounds, QSAR models can predict the antihistaminic potency of novel derivatives based on their molecular features. researchgate.netmdpi.com For instance, a 3D-QSAR study on diphenhydramine (B27) and its semi-rigid analogs helped in creating a model with specific biophoric and secondary sites that are crucial for antihistaminic activity. researchgate.net Such models allow for the virtual screening of large libraries of potential benzhydramine analogs, prioritizing those with the highest predicted activity for synthesis and further testing, thereby saving considerable time and resources.
Molecular docking and molecular dynamics simulations are other powerful computational tools being employed. mdpi.comnih.govresearchgate.net These methods simulate the interaction between a ligand (the drug molecule) and its target receptor, in this case, the histamine (B1213489) H1 receptor. By visualizing how a benzhydramine derivative binds to the receptor at an atomic level, researchers can understand the key interactions that govern its efficacy. nih.gov This detailed understanding facilitates the rational design of new molecules with improved binding affinity and selectivity. For example, molecular docking can help in designing benzhydramine analogs that fit more precisely into the H1 receptor's binding pocket, potentially leading to increased potency. mdpi.com Furthermore, in silico studies can predict the pharmacokinetic properties of these new compounds, helping to design drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles. rsc.org
Exploration of Novel Therapeutic Applications Based on Unique Molecular Mechanisms
The benzhydryl ether moiety, the core structure of Ethylbenzhydramine (B1617763) hydrochloride, is a versatile scaffold with potential applications beyond its well-known antihistaminic effects. yale.edu Researchers are increasingly exploring novel therapeutic uses for benzhydramine-class compounds by investigating their unique molecular mechanisms.
The benzhydryl group itself is recognized as a "privileged scaffold" in drug design, meaning it can bind to multiple, diverse biological targets. nih.govbohrium.comnih.gov This promiscuity opens the door to repurposing benzhydramine derivatives for new indications. For instance, diphenhydramine has been shown to interact with various neurotransmitter systems, which has led to investigations into its potential anxiolytic and anti-depressant properties. nih.gov By systematically modifying the benzhydramine scaffold, it may be possible to enhance these secondary activities while minimizing the primary antihistaminic effects, leading to the development of entirely new classes of therapeutic agents.
The development of novel benzhydryl ethers is an active area of research, with studies focusing on their synthesis and reactivity. yale.eduyale.edu These synthetic advancements, coupled with a deeper understanding of the structure-activity relationships, will enable the creation of a diverse library of benzhydramine derivatives. These new compounds can then be screened against a wide range of biological targets to identify novel therapeutic opportunities. The inherent properties of the benzhydryl group, such as its hydrophobicity, can be modulated through chemical modifications to optimize the interaction with different receptors and enzymes. nih.gov
Application of Advanced Omics Technologies in Mechanistic Research
The advent of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—offers an unprecedented opportunity to understand the intricate molecular mechanisms of benzhydramine-class compounds. These technologies provide a holistic view of the biological system, allowing researchers to move beyond a single target and explore the broader physiological impact of these drugs. nih.govresearchgate.net
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is particularly relevant for antihistamines. nih.gov It has been observed that there are individual differences in the efficacy and side effects of these drugs. nih.gov Pharmacogenomic studies can identify genetic polymorphisms in metabolic enzymes, drug transporters, and target receptors that affect how a person processes and responds to benzhydramine-class compounds. This knowledge can lead to more personalized medicine, where treatment is tailored to an individual's genetic profile to maximize efficacy and minimize adverse reactions.
Transcriptomics and proteomics can reveal how benzhydramine derivatives alter gene and protein expression patterns in target cells and tissues. This information can uncover novel signaling pathways affected by these drugs, providing insights into both their therapeutic effects and potential side effects. For example, understanding the complete network of interactions can help in designing second-generation compounds with a more favorable safety profile. nih.govnih.gov Metabolomics, the study of small molecule metabolites, can further elucidate the downstream biochemical effects of these compounds, offering a comprehensive picture of their mechanism of action.
Interdisciplinary Research Collaborations to Advance Understanding of Chemical Entity Behavior
The complexity of modern drug discovery necessitates a move away from siloed research efforts towards a more integrated, interdisciplinary approach. The future development of benzhydramine-class compounds will heavily rely on collaborations between experts from various fields, including medicinal chemistry, computational biology, pharmacology, and clinical medicine.
The synthesis of novel benzhydramine derivatives requires the expertise of medicinal chemists to design and execute complex chemical reactions. yale.eduyale.edu These novel compounds are then passed to pharmacologists for in vitro and in vivo testing to determine their biological activity and safety profiles. nih.gov
Simultaneously, computational biologists can use AI and ML to build predictive models that guide the design of new molecules and help interpret experimental data. mdpi.comrsc.org This iterative cycle of design, synthesis, testing, and computational analysis, fueled by constant communication and collaboration between different research groups, is crucial for accelerating the drug discovery process.
Furthermore, collaborations with clinical researchers are essential to translate preclinical findings into tangible benefits for patients. Clinical trials designed with insights from pharmacogenomic and other omics data can lead to more efficient and successful outcomes. nih.gov This collaborative ecosystem fosters innovation and is paramount to unlocking the full therapeutic potential of the benzhydramine scaffold and developing the next generation of medicines based on this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
